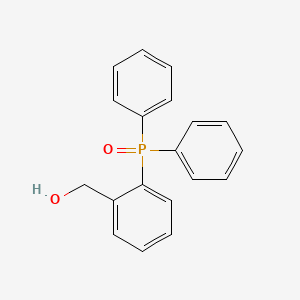
Benzenemethanol, 2-(diphenylphosphinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is an organic compound with the molecular formula C19H17O2P It is a phosphine oxide derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .
Industrial Production Methods
Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.
Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.
Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.
科学研究应用
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Triphenylphosphine oxide: Contains three phenyl groups, differing in steric and electronic properties.
(2-(Hydroxymethyl)phenyl)phosphine oxide: Similar structure but lacks the additional phenyl groups.
Uniqueness
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is unique due to the presence of both the hydroxymethyl and diphenylphosphine oxide groups, which confer distinct reactivity and potential for diverse applications in various fields .
生物活性
Benzenemethanol, 2-(diphenylphosphinyl)-, commonly referred to as a phosphine oxide derivative, has garnered attention in various biological and chemical research contexts. This compound is notable for its applications in organic synthesis, particularly in catalysis and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C15H15O2P
- Molecular Weight : 260.26 g/mol
Mechanisms of Biological Activity
Benzenemethanol, 2-(diphenylphosphinyl)- exhibits biological activity primarily through its role as a phosphine oxide. Phosphine oxides are known to participate in various chemical reactions that can lead to biological effects, including:
- Catalytic Activity : The compound acts as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of transformations involving carbonyl compounds.
- Antimicrobial Properties : Some studies suggest that phosphine oxides can exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.
Case Study: Catalytic Applications
A study by Acton et al. (2022) explored the use of self-immolative systems that included phosphine oxide derivatives. The research highlighted the ability of these compounds to facilitate rapid reactions under physiological conditions, indicating their potential utility in drug delivery systems and targeted therapies .
Table 1: Summary of Catalytic Activities
| Reaction Type | Catalyst Used | Yield (%) | Selectivity |
|---|---|---|---|
| Asymmetric Tsuji-Trost Reaction | Pd complex with diphenylphosphine oxide | 94 | High |
| Carbonyl Coupling | Chiral ruthenium complexes | 76 | Moderate |
Toxicological Studies
While the biological activity of benzenemethanol derivatives is promising, it is essential to consider their safety profiles. A tier II assessment indicated slight irritant effects upon exposure but no significant long-term health risks at controlled concentrations . However, caution is warranted due to reported severe adverse effects in premature infants receiving benzyl alcohol in intravenous medications, which underscores the need for further investigation into the safety of related compounds .
Pharmacological Implications
Recent literature reviews have highlighted the pharmacological potential of phosphine oxide derivatives, suggesting that they may play roles in anti-inflammatory pathways and neuroprotective mechanisms . These findings point toward the need for further exploration into the therapeutic applications of benzenemethanol derivatives.
属性
CAS 编号 |
68718-89-8 |
|---|---|
分子式 |
C19H17O2P |
分子量 |
308.3 g/mol |
IUPAC 名称 |
(2-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
InChI 键 |
OPUKMPBHDPGXMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















